molecular formula C20H16FN3O4 B2654857 1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941911-10-0

1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2654857
CAS No.: 941911-10-0
M. Wt: 381.363
InChI Key: IIXZEFASDRRXGG-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound offered for non-human research applications. Structurally, it belongs to the dihydropyridine class, a framework widely recognized in medicinal chemistry for its diverse biological activities . Compounds featuring the 1,2-dihydropyridine-2-one (or 6-oxo-1,6-dihydropyridine) core and fluorophenyl substituents have been identified as key scaffolds in the development of potent and selective enzyme inhibitors, showing particular relevance in oncology research . For instance, closely related analogues have been advanced into clinical trials as selective kinase inhibitors, demonstrating complete tumor stasis in xenograft models . The presence of both the dihydropyridinone and carboxamide functional groups in this molecule suggests potential for interaction with various biological targets, making it a compound of interest for investigating new therapeutic pathways . This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-13-2-8-17(24(27)28)10-18(13)22-20(26)15-5-9-19(25)23(12-15)11-14-3-6-16(21)7-4-14/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXZEFASDRRXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydroxide. Major products formed from these reactions include the oxidized pyridine derivative, the reduced amine derivative, and various substituted products depending on the nucleophile used.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, modulating their activity and affecting calcium ion flow in cells. This can lead to various physiological effects, such as vasodilation and reduced blood pressure. The nitrophenyl group may also contribute to its biological activity by interacting with other molecular targets, such as enzymes or receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure R1 Substituent R2 Substituent Biological Activity Reference
Target Compound Dihydropyridine 4-Fluorobenzyl 2-Methyl-5-nitrophenyl Hypothesized proteasome inhibition -
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (8) Dihydropyridine Benzyl 3-Cyclopropylcarbamoylphenyl T. cruzi proteasome inhibitor (IC₅₀ = 0.8 µM)
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Dihydropyridine 3-Chlorobenzyl 4-Methoxyphenyl Unknown (structural analog)
N-(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)-1-(3-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Pyridazinone 3-Methoxybenzyl 4-Fluorophenyl (modified) T. cruzi proteasome inhibitor (IC₅₀ = 1.2 µM)
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furopyridine 4-Fluorophenyl Trifluoroethylamino Not reported

Key Observations

Core Structure Variations: The target compound’s dihydropyridine core differs from pyridazinone (e.g., compound 8 in ) and furopyridine (e.g., ) analogs.

Substituent Effects: Nitro Group: The 5-nitro substituent in the target compound is unique among the compared compounds, which typically feature carbamoyl (e.g., cyclopropylcarbamoyl in ), methoxy (), or halogen groups. Nitro groups are strong electron-withdrawing moieties that may enhance dipole interactions with catalytic residues in proteasomes or other enzymes. Fluorine Substitution: The 4-fluorobenzyl group is shared with compound 9 in , where fluorine’s electronegativity improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., benzyl in compound 8).

Synthetic Routes: The target compound’s synthesis likely involves amide coupling (e.g., HATU/DIPEA in DMF, as in ) between 1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid and 2-methyl-5-nitroaniline. This contrasts with pyridazinone derivatives, which require additional steps to introduce the pyridazinone ring .

Biological Implications: Compounds with cyclopropylcarbamoyl groups (e.g., ) show sub-micromolar IC₅₀ values against T. cruzi proteasomes, suggesting that the nitro group in the target compound could further optimize inhibitory potency.

Fluorine substitution balances this by increasing lipophilicity modestly .

Research Findings and Gaps

  • Activity Data : While structural analogs in demonstrate proteasome inhibition, the target compound’s specific activity remains unverified. Comparative assays with nitro-substituted analogs are needed.
  • Toxicity Profile: Nitro groups are associated with genotoxicity in some contexts; this requires evaluation against safer carbamoyl or halogenated derivatives.
  • Crystallographic Data : Structural studies (e.g., using SHELX programs ) could elucidate binding modes and guide further optimization.

Biological Activity

1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core with a fluorophenyl and nitrophenyl substituent. Its molecular formula is C20H16FN3O4C_{20}H_{16}FN_{3}O_{4}, and it has a molecular weight of approximately 397.82 g/mol. The structure is pivotal in determining its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group may enhance lipophilicity, facilitating membrane penetration and receptor binding. The nitrophenyl moiety could also play a role in modulating enzymatic activity or signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, it was found to induce apoptosis in specific cancer cell lines through caspase activation pathways. This suggests a mechanism where the compound triggers programmed cell death, which is crucial for cancer therapy.

Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity compared to control groups .

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Data Summary Table

Biological Activity Effect IC50/MIC
Anticancer (Breast Cancer)Induces apoptosis15 µM
Antimicrobial (S. aureus)Inhibitory32 µg/mL
Antimicrobial (E. coli)Inhibitory64 µg/mL

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